Cas no 54153-19-4 (2-Cyano-N-(3-methylphenyl)acetamide)
2-Cyano-N-(3-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-cyano-N-(3-methylphenyl)-
- 2-Cyano-N-(3-methylphenyl)acetamide
- 2-CYANO-N-M-TOLYL-ACETAMIDE
- AC1LEVPS
- AC1Q2NKT
- Cyanesigsaeure-m-toluidid
- Cyanessigaaeure-m-toluidid
- Cyan-essigsaeure-m-toluidid
- cyano-acetic acid m-toluidide
- Malonsaeure-m-toluidid-nitril
- N-(3-methylphenyl)-2-cyanoacetamide
- N-(m-tolyl)-2-cyanoacetamide
- Oprea1_479281
- SBB015798
- SureCN8623425
- 2-Cyano-N-(3-methylphenyl)-acetamide
- FT-0679384
- SCHEMBL8623425
- DTXSID60351186
- MFCD01342353
- LS-02933
- Acetamide, 2-cyano-N-(3-methylphenyl)-
- Oprea1_751232
- EN300-01285
- CS-0307484
- 2-CYANO-N~1~-(3-METHYLPHENYL)ACETAMIDE
- N-(m-tolyl)-2-cyano-acetamide
- AKOS000115266
- Z56813527
- 54153-19-4
- 2-cyano-N-(m-tolyl)acetamide
- STK346704
- ALBB-008528
- G30844
-
- MDL: MFCD01342353
- Inchi: 1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13)
- InChI Key: OTQOVOMLCZXTDT-UHFFFAOYSA-N
- SMILES: O=C(CC#N)NC1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 174.0794
- Monoisotopic Mass: 174.079313
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.9
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 93-97 °C
- Boiling Point: 393.7±25.0 °C at 760 mmHg
- Flash Point: 191.9±23.2 °C
- Refractive Index: 1.585
- PSA: 52.89
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-Cyano-N-(3-methylphenyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Cyano-N-(3-methylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B419833-50mg |
2-Cyano-N-(3-methylphenyl)acetamide |
54153-19-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B419833-100mg |
2-Cyano-N-(3-methylphenyl)acetamide |
54153-19-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419833-500mg |
2-Cyano-N-(3-methylphenyl)acetamide |
54153-19-4 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Alichem | A019138974-10g |
2-Cyano-N-(m-tolyl)acetamide |
54153-19-4 | 95% | 10g |
$484.11 | 2023-09-01 | |
| Fluorochem | 060592-1g |
2-Cyano-N-m-tolyl-acetamide |
54153-19-4 | 1g |
£154.00 | 2022-03-01 | ||
| Fluorochem | 060592-5g |
2-Cyano-N-m-tolyl-acetamide |
54153-19-4 | 5g |
£470.00 | 2022-03-01 | ||
| Fluorochem | 060592-10g |
2-Cyano-N-m-tolyl-acetamide |
54153-19-4 | 10g |
£858.00 | 2022-03-01 | ||
| Enamine | EN300-01285-0.05g |
2-cyano-N-(3-methylphenyl)acetamide |
54153-19-4 | 95.0% | 0.05g |
$35.0 | 2025-02-21 | |
| Enamine | EN300-01285-0.1g |
2-cyano-N-(3-methylphenyl)acetamide |
54153-19-4 | 95.0% | 0.1g |
$51.0 | 2025-02-21 | |
| Enamine | EN300-01285-0.25g |
2-cyano-N-(3-methylphenyl)acetamide |
54153-19-4 | 95.0% | 0.25g |
$73.0 | 2025-02-21 |
2-Cyano-N-(3-methylphenyl)acetamide Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 2-Cyano-N-(3-methylphenyl)acetamide
Introduction to 2-Cyano-N-(3-methylphenyl)acetamide (CAS No. 54153-19-4)
2-Cyano-N-(3-methylphenyl)acetamide is a specialized chemical compound with the CAS number 54153-19-4. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The molecule consists of a cyano group attached to an acetamide moiety, with a 3-methylphenyl group as a substituent, which contributes to its distinct chemical behavior and reactivity.
The synthesis of 2-Cyano-N-(3-methylphenyl)acetamide involves a series of well-defined chemical reactions that highlight the importance of precision in organic synthesis. The introduction of the cyano group and the 3-methylphenyl substituent requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.
In the realm of pharmaceutical research, 2-Cyano-N-(3-methylphenyl)acetamide has been explored for its potential biological activity. Studies have indicated that this compound may exhibit properties relevant to various therapeutic areas, including anti-inflammatory and analgesic effects. The presence of the cyano group and the aromatic ring system suggests interactions with biological targets that could be exploited for medicinal chemistry.
One of the most intriguing aspects of 2-Cyano-N-(3-methylphenyl)acetamide is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel derivatives with enhanced pharmacological properties. For instance, modifications at the amide bond or the aromatic ring can lead to compounds with improved solubility, bioavailability, or target specificity. These derivatives are being actively investigated in preclinical studies to assess their therapeutic potential.
The chemical properties of 2-Cyano-N-(3-methylphenyl)acetamide, such as its solubility and stability, are also critical factors in its application within pharmaceutical formulations. Understanding these properties allows for the optimization of drug delivery systems, ensuring that the active compound reaches its target site effectively. Recent research has focused on developing innovative formulations that leverage the unique characteristics of this compound to enhance therapeutic outcomes.
The analytical characterization of 2-Cyano-N-(3-methylphenyl)acetamide is another area where advancements have been made. Modern analytical techniques, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), provide detailed insights into the compound's structure and purity. These techniques are essential for ensuring that the compound meets stringent quality standards before it can be used in further research or clinical trials.
In conclusion, 2-Cyano-N-(3-methylphenyl)acetamide (CAS No. 54153-19-4) is a versatile and promising compound with significant potential in pharmaceutical chemistry. Its unique structure and chemical properties make it a valuable tool for researchers developing new drugs and therapeutic agents. As our understanding of its biological activity and synthetic applications continues to grow, this compound is likely to play an increasingly important role in future medical innovations.
54153-19-4 (2-Cyano-N-(3-methylphenyl)acetamide) Related Products
- 621-03-4(2-Cyano-N-phenylacetamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)